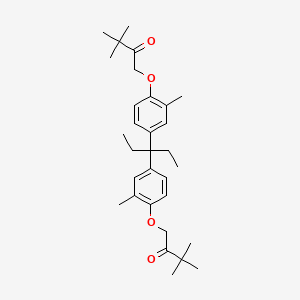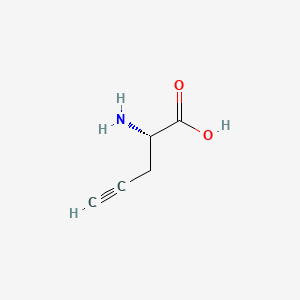
L-Propargylglycine
Overview
Description
(S)-2-Aminopent-4-ynoic acid is a synthetic amino acid characterized by the presence of an alkyne group. This compound is notable for its applications in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. It is also used in the synthesis of folate-conjugates and metal-chelate complexes .
Mechanism of Action
Target of Action
L-Propargylglycine (PAG) primarily targets the enzyme cystathionine γ-lyase (CSE) . CSE is an enzyme that catalyzes the formation of reactive sulfur species (RSS), which play crucial roles in biological systems . PAG also inhibits other pyridoxal-5′-phosphate (PLP)-dependent enzymes such as methionine γ-lyase (MGL) and L-alanine transaminase (ALT) .
Mode of Action
PAG acts as a selective inhibitor of CSE . It interacts with the active site of the enzyme, leading to its inactivation . This interaction results in the inhibition of the formation of reactive sulfur species (RSS), which are typically catalyzed by CSE .
Biochemical Pathways
The biosynthesis of this compound starts with the natural amino acid L-lysine . L-lysine undergoes a series of reactions including oxidation, chlorination, and the cleavage of ammonia and formaldehyde to form a 4-chloro-allylglycine . This compound is then dechlorinated to yield this compound . This is the first terminal-alkyne amino acid synthesized in this pathway .
Pharmacokinetics
It is noted that pag is sufficiently membrane-permeable, indicating that it can cross cell membranes to reach its target sites within cells .
Result of Action
The primary result of PAG’s action is the inactivation of CSE . This leads to a decrease in the formation of reactive sulfur species (RSS), which are involved in various biological functions . PAG also inhibits other PLP-dependent enzymes, affecting their associated biological processes .
Biochemical Analysis
Biochemical Properties
L-Propargylglycine acts as a mechanism-based inhibitor, inactivating gamma-cystathionase through a Michael addition type suicide inhibition . This enzyme is involved in the synthesis of the metabolic signaling gas, hydrogen sulfide (H2S) . This compound also inhibits other pyridoxal-5′-phosphate (PLP)-dependent enzymes such as methionine gamma-lyase and L-alanine transaminase .
Cellular Effects
This compound has been used to investigate the biological functions of cystathionine gamma-lyase (CSE), which catalyzes the formation of reactive sulfur species (RSS) . Inhibition of H2S production by this compound can significantly reverse improvements in plasma creatinine, renal malondialdehyde level, superoxide dismutase activity, and inflammatory markers achieved by exercise in chronic kidney disease (CKD) models .
Molecular Mechanism
The molecular mechanism of this compound involves the irreversible inactivation of gamma-cystathionase . It acts as a Michael addition type suicide inhibitor of cystathionine gamma-lyase, cystathionine gamma-synthase, alanine aminotransferase, and methionine gamma-lyase .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It provides a non-radioactive alternative to analyze global protein synthesis in cell culture. It is cell-permeable and randomly incorporated instead of methionine during translation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in a study involving rats with chronic kidney disease, pretreatment with this compound significantly reduced blood pressure and improved left ventricular function compared to untreated rats .
Metabolic Pathways
This compound is involved in several metabolic pathways . It plays a role in the biosynthesis of various secondary metabolites . It is also involved in the production of hydrogen sulfide during the metabolism of cysteine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminopent-4-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a protected amino acid.
Alkyne Introduction: An alkyne group is introduced through a series of reactions, such as Sonogashira coupling.
Deprotection: The final step involves deprotecting the amino group to yield (S)-2-Aminopent-4-ynoic acid.
Industrial Production Methods
Industrial production methods for (S)-2-Aminopent-4-ynoic acid are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Aminopent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are common.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alkenes or alkanes.
Substitution: Products include substituted amines or amides.
Scientific Research Applications
(S)-2-Aminopent-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Propargylglycine: Another amino acid with an alkyne group, used in similar applications.
Homopropargylglycine: A homolog with a longer carbon chain, offering different reactivity.
2-Amino-3-butynoic acid: A structurally related compound with a shorter alkyne chain.
Uniqueness
(S)-2-Aminopent-4-ynoic acid is unique due to its specific alkyne positioning and stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metals and participate in click chemistry makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941728 | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23235-01-0, 198774-27-5 | |
| Record name | L-Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-aminopent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-Propargylglycine?
A1: this compound acts as a mechanism-based inhibitor or "suicide substrate" for enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. [, , , , ]. This means this compound undergoes normal enzymatic processing, but during catalysis, a highly reactive intermediate forms. This intermediate irreversibly binds to the enzyme, effectively inactivating it [].
Q2: Which enzymes are primarily targeted by this compound?
A2: this compound prominently targets two enzymes involved in sulfur amino acid metabolism:
- Cystathionine γ-lyase (CSE/CGL): This enzyme catalyzes the breakdown of cystathionine into cysteine, a precursor for glutathione and hydrogen sulfide (H2S) [, , , , , ].
- Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine, a key step in cysteine biosynthesis [, , ].
Q3: What are the downstream consequences of this compound-mediated enzyme inhibition?
A3: Inhibition of CSE and/or CBS by this compound leads to several metabolic consequences:
- Accumulation of cystathionine: As CSE is blocked, cystathionine, its substrate, accumulates in various tissues, including the liver, kidney, and brain [, ].
- Depletion of glutathione: With cysteine biosynthesis hampered, glutathione levels decrease, potentially leading to increased oxidative stress [, , , ].
- Reduced hydrogen sulfide (H2S) production: Inhibition of CSE, a major H2S-producing enzyme, leads to a decline in H2S levels, impacting various physiological processes, including vasodilation [, , , , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C5H7NO2, and its molecular weight is 113.11 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data wasn't extensively detailed in the provided papers, this compound's structure has been confirmed using techniques like fast atom bombardment mass spectrometry (FAB-MS), NMR, and IR [, , , ]. The alkyne group, a key structural feature, can be characterized by its distinct infrared absorption band and NMR signals.
Q6: How does the structure of this compound contribute to its specificity towards PLP-dependent enzymes?
A6: The propargyl group (CH2-C≡CH) of this compound mimics the natural substrate's structure, allowing it to bind to the active site of PLP-dependent enzymes. During the enzymatic reaction, the alkyne group undergoes a rearrangement, forming a reactive allene intermediate that covalently binds to the enzyme, leading to irreversible inhibition [, ].
Q7: Are there any known structural modifications of this compound that alter its activity?
A7: While specific modifications weren't detailed in these papers, research suggests that incorporating this compound into dipeptides can significantly enhance its antibacterial activity []. Additionally, replacing specific amino acids with this compound in peptides can introduce functionality for labeling and studying peptide structure and interactions [, , ].
Q8: Has this compound shown efficacy in any disease models?
A8: While not a direct therapeutic agent in these studies, this compound has been instrumental in elucidating the role of H2S in various physiological processes. For instance, researchers have used this compound to demonstrate the contribution of H2S to:
- Hypoxic inhibition of airway sodium absorption: By inhibiting CSE and reducing H2S levels, this compound attenuated the decrease in sodium absorption observed in hypoxic conditions [].
- Cardioprotection induced by ischemic postconditioning: Inhibition of CSE with this compound partially attenuated the cardioprotective effects observed with this technique, suggesting a role for H2S in the process [].
- Modulation of bladder pain: this compound partially inhibited protease-activated receptor 4 (PAR4)-induced bladder pain, implicating H2S in this pain pathway [].
Q9: What analytical techniques have been employed to study this compound and its effects?
A9: Several analytical methods have been crucial in investigating this compound and its consequences:
- Enzyme activity assays: Researchers have used specific assays to measure the activity of CSE, CBS, and other relevant enzymes in various tissues and cell samples [, , , , , , , , , ].
- Chromatographic techniques: High-performance liquid chromatography (HPLC) and related methods have been employed to separate and quantify this compound, its metabolites, and other relevant molecules in biological samples [, ].
- Mass spectrometry (MS): Techniques like fast atom bombardment mass spectrometry (FAB-MS) have been used to identify and characterize this compound and its metabolites [, , ].
- Spectrophotometry: This method has been used to determine the concentration of H2S in biological samples, providing insights into the impact of this compound on H2S production [, ].
Q10: What are some of the key historical milestones in the research of this compound?
A10:
- Early synthesis and characterization: this compound was chemically synthesized and its potential as a precursor for other amino acids was explored [].
- Identification as a mechanism-based enzyme inhibitor: Research identified this compound as a "suicide substrate" for PLP-dependent enzymes, particularly CSE and methionine gamma-lyase, providing a tool to study sulfur amino acid metabolism [, ].
- Elucidating the role of H2S: this compound has been instrumental in uncovering the diverse physiological roles of H2S, including its involvement in vasodilation, neurotransmission, and inflammation [, , , , , ].
Q11: How has this compound facilitated cross-disciplinary research?
A11: this compound bridges diverse fields:
- Biochemistry and enzymology: Its use as a specific enzyme inhibitor has advanced our understanding of sulfur amino acid metabolism and H2S biosynthesis [, , , , ].
- Pharmacology and physiology: By modulating H2S levels, this compound has helped decipher the role of H2S in various physiological and pathological processes, such as vascular tone, neurotransmission, and inflammation [, , , , , , ].
- Medicinal chemistry: The unique reactivity of this compound has found applications in peptide labeling and modification, contributing to the development of tools for studying peptide structure and function [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


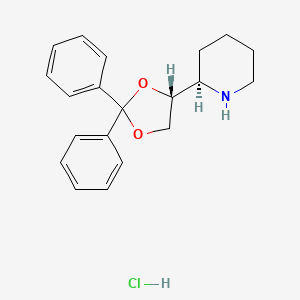
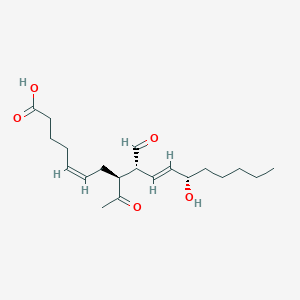
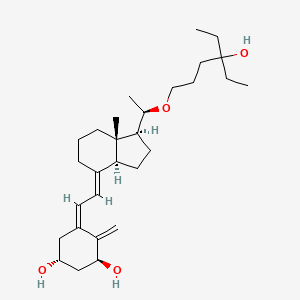
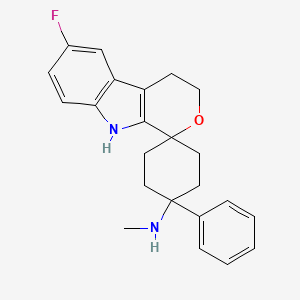

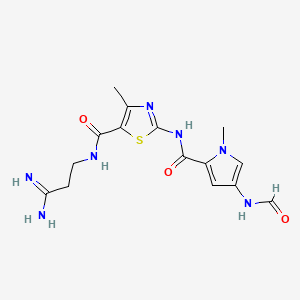
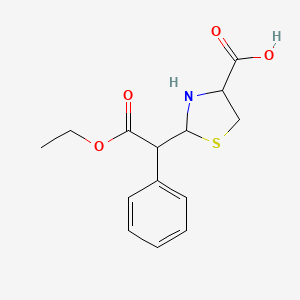
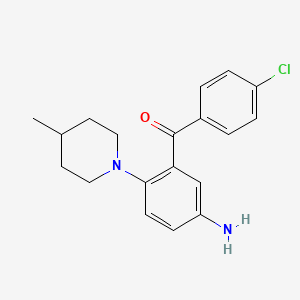
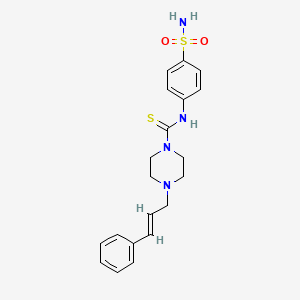
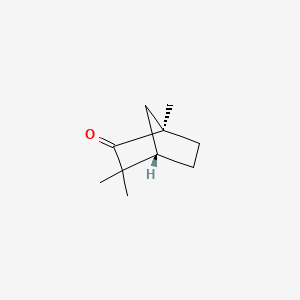
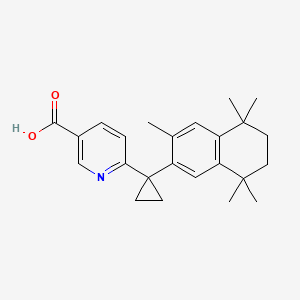
![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)
![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)
